Epoxyquinomicin C is sourced from Amycolatopsis sp., a genus of bacteria known for producing various bioactive compounds. In terms of classification, it falls under the category of natural products with antibiotic properties, although its efficacy as an antibiotic is limited compared to other members of its class. The compound has gained interest mainly due to its structural features that allow for modifications leading to more potent derivatives.
The synthesis of epoxyquinomicin C can be approached through several methods, primarily focusing on total synthesis or semi-synthesis from natural sources. The most notable synthetic derivative is dehydroxymethylepoxyquinomicin (DHMEQ), which is synthesized from 2,5-dimethoxyaniline through a series of reactions that include:
The final product's stereochemistry is confirmed through techniques like circular dichroism and high-performance liquid chromatography.
The molecular structure of epoxyquinomicin C features a complex arrangement that includes multiple rings and functional groups. Its structural formula can be represented as follows:
The specific stereochemistry plays a crucial role in its biological activity, with different enantiomers exhibiting varying levels of effectiveness in biological assays.
The mechanism by which epoxyquinomicin C and its derivatives exert their biological effects primarily revolves around the inhibition of NF-κB signaling pathways:
Epoxyquinomicin C exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its potential applications in therapeutic contexts.
Epoxyquinomicin C has primarily been explored for its potential applications in:
Epoxyquinomicin C was first isolated in 1997 from the actinomycete strain Amycolatopsis sp. MK299-95F4, identified during a systematic screening program for novel antibiotics. Researchers observed that this strain—originally cultured from soil samples—produced four structurally related epoxyquinone derivatives designated as epoxyquinomicins A, B, C, and D [1] [6]. The isolation process involved:
Structural elucidation via NMR and mass spectrometry revealed a unique bicyclic epoxyquinone core (molecular formula C₁₄H₁₃NO₆) distinguished by a highly strained 2-oxa-7-oxobicyclo[4.1.0]hept-3-ene scaffold [4] [6]. Unlike epoxyquinomicins A and B (which contain a chlorine substituent), epoxyquinomicin C lacks halogenation, contributing to its distinct pharmacological profile [6].
Table 1: Characteristics of Epoxyquinomicin Variants
Compound | Molecular Formula | Halogenation | Key Structural Feature | Bioactivity Profile |
---|---|---|---|---|
Epoxyquinomicin A | C₁₄H₁₂ClNO₆ | Chlorinated | Keto group at C-5 | Weak antibacterial |
Epoxyquinomicin B | C₁₄H₁₂ClNO₆ | Chlorinated | Hydroxyl group at C-5 | Weak antibacterial |
Epoxyquinomicin C | C₁₄H₁₃NO₆ | Non-halogenated | Keto group at C-5 | Anti-inflammatory |
Epoxyquinomicin D | C₁₄H₁₃NO₆ | Non-halogenated | Hydroxyl group at C-5 | Anti-inflammatory |
The discovery was notable because initial antimicrobial assays showed epoxyquinomicins C and D exhibited negligible antibiotic activity against Gram-positive bacteria—contrasting with the modest activity of A and B. This prompted investigation into non-antibiotic pharmacological properties [1].
Epoxyquinomicin C is biosynthesized by rare actinobacteria within the genus Amycolatopsis (family Pseudonocardiaceae). The producing strain MK299-95F4 was taxonomically linked to Amycolatopsis sulphurea based on:
Amycolatopsis species are distinguished from phylogenetically related genera (e.g., Streptomyces) by their high GC content (68–73%) and complex secondary metabolomes [3] [8]. Genomic studies reveal that A. sulphurea harbors 25+ biosynthetic gene clusters (BGCs), including those for epoxyquinone synthesis. The epoxyquinomicin BGC features:
Table 2: Taxonomic and Genomic Features of Epoxyquinomicin-Producing Actinobacteria
Characteristic | Amycolatopsis sulphurea | Other Antibiotic-Producing Amycolatopsis Species |
---|---|---|
Genome Size | ~8.5–9 Mb | A. orientalis (9.2 Mb); A. mediterranei (10.3 Mb) |
GC Content | 70.5% | 68–75% across genus |
BGC Diversity | 25+ clusters | 10–30 clusters per strain |
Signature Antibiotics | Epoxyquinomicins | Vancomycin (A. orientalis); Rifamycin (A. mediterranei) |
Ecologically, A. sulphurea occupies soil niches where it degrades complex polymers like cellulose and lignin—a trait linked to secondary metabolite diversification [3] [10].
Early pharmacological studies revealed epoxyquinomicin C’s unique bioactivity profile:
The breakthrough emerged when epoxyquinomicin C served as the scaffold for dehydroxymethylepoxyquinomicin (DHMEQ)—a synthetic analog designed to enhance nuclear factor-kappa B (NF-κB) inhibition. DHMEQ potently:
In TNF-α-stimulated ARPE-19 cells, epoxyquinomicin-derived DHMEQ reduced:
Table 3: Pharmacological Mechanisms of Epoxyquinomicin C and Derivatives
Activity | Mechanism | Experimental Evidence |
---|---|---|
NF-κB pathway inhibition | Covalent binding to Rel family proteins (p65, c-Rel) | Electrophoretic mobility shift assays; SPR binding kinetics [9] |
Cytokine suppression | Downregulation of IL-8, MCP-1, RANTES | ELISA of cell supernatants (keratinocytes, retinal cells) [2] [5] |
Anti-arthritic effects | Inhibition of joint inflammation and cartilage damage | Murine collagen-induced arthritis model [1] [7] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: